2,3-Dimethylindoline

描述

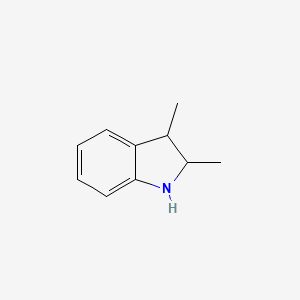

2,3-Dimethylindoline is an organic compound with the molecular formula C10H13N. It is a derivative of indoline, characterized by the presence of two methyl groups at the 2 and 3 positions of the indoline ring.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylindoline can be synthesized through the reduction of 2,3-dimethylindole. One common method involves the use of zinc dust and 85% phosphoric acid, which yields a mixture of cis and trans isomers of this compound . Another method involves catalytic hydrogenation using 5 wt% Ru/Al2O3 at 190°C and 7 MPa, which results in the fully hydrogenated product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Hydrogenation and Dehydrogenation

2,3-Dimethylindoline participates in reversible hydrogenation-dehydrogenation cycles as part of its role in hydrogen storage systems.

Key Findings:

-

Catalytic Hydrogenation :

-

2,3-Dimethylindole (2,3-DMID) undergoes full hydrogenation to 8H-2,3-DMID (fully saturated form) using Ru/Al₂O₃ at 190°C and 7 MPa. The reaction proceeds via a 4H-2,3-DMID intermediate, which is structurally analogous to this compound .

-

Kinetics : Hydrogenation follows pseudo-first-order kinetics, with a rate constant of at 190°C .

-

-

Dehydrogenation :

Data Table: Hydrogenation Conditions and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ru/Al₂O₃ | |

| Temperature | 190°C | |

| Pressure | 7 MPa | |

| Hydrogen Capacity | 5.23 wt% | |

| Reaction Time | 240 min (100% conversion) |

Oxidation Reactions

This compound derivatives are susceptible to oxidative transformations, often forming complex intermediates.

Key Findings:

-

Autoxidation :

-

Exposure to air leads to dimerization and hydroperoxide formation. For example, 2,3-dimethylindole autoxidizes to a dimeric product (3,3a,4,8b-tetrahydro-3′,3a,8b-trimethylspiro-[2H-furo[3,2-b]indole-2,2′-indoline]-3′-ol) via a hydroperoxyindolenine intermediate .

-

Mechanism : Electrophilic attack at C-3 initiates the reaction, followed by dimerization .

-

-

Peroxodisulfate Oxidation :

Data Table: Oxidation Products and Conditions

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| O₂ (air) | Dimeric spiro compound | Benzene, ambient | |

| K₂S₂O₈ | 3-Methylindole-2-carbaldehyde | H₂SO₄, 20% MeOH-H₂O |

Catalytic Functionalization

Palladium-catalyzed reactions enable spirocyclization and allylation.

Key Findings:

-

Spirocyclization :

-

Decarboxylative Allylation :

Bromination and Methanolysis

Electrophilic bromination at C-3 followed by methanolysis produces methoxyindolenines.

Key Findings:

-

Bromination :

-

Methanolysis :

Thermal and Photochemical Behavior

This compound derivatives exhibit unique photophysical properties.

Key Findings:

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

2,3-Dimethylindoline serves as a crucial building block in the synthesis of several pharmaceutical compounds. Notably, it is involved in developing anti-cancer agents and other therapeutic drugs. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: Opioid Receptor Agonists

Research indicates that derivatives of this compound exhibit potent activity as opioid receptor agonists. These compounds have been explored for their potential in pain management therapies, highlighting the compound's importance in medicinal chemistry .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is utilized to investigate enzyme activities and metabolic pathways. Its role as a substrate or inhibitor helps elucidate cellular functions and mechanisms .

Hydrogen Storage Research

Recent studies have identified this compound as a candidate for liquid organic hydrogen carriers (LOHC). With a hydrogen storage capacity of 5.23 wt%, it has been studied for its potential in hydrogenation and dehydrogenation processes, making it relevant for energy storage applications .

Material Science

Development of New Materials

The compound is explored for its stability and reactivity in developing new materials, particularly in polymers and coatings. Its unique chemical properties enable the formulation of materials with enhanced performance characteristics.

Photorefractive Materials

this compound derivatives are also investigated for their application in photorefractive materials, which are essential in optical devices .

Flavor and Fragrance Industry

Aromatic Properties

The compound's distinctive aromatic characteristics make it valuable in creating specific flavors and fragrances. It is commonly used in perfumes and food additives to enhance sensory attributes .

Agricultural Applications

Agrochemical Development

Ongoing research evaluates the potential of this compound as a growth regulator or pesticide within agrochemicals. Its application could contribute to sustainable farming practices by enhancing crop yields while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents, opioid receptor agonists | Potent activity as opioid receptor agonists |

| Biochemical Research | Enzyme studies, hydrogen storage | Hydrogen storage capacity of 5.23 wt% |

| Material Science | Polymers, photorefractive materials | Enhanced material properties |

| Flavor & Fragrance | Perfumes, food additives | Unique aromatic properties |

| Agriculture | Growth regulators, pesticides | Potential for sustainable farming practices |

作用机制

The mechanism of action of 2,3-dimethylindoline varies depending on its application. For instance, in catalytic hydrogenation, the compound undergoes hydrogenation at the indoline ring, facilitated by metal catalysts such as Ru/Al2O3 . In biological systems, its interaction with melatonin receptors involves binding to the receptor sites, potentially influencing circadian rhythms and exhibiting neuroprotective effects .

相似化合物的比较

2,3-Dimethylindole: A precursor to 2,3-dimethylindoline, used in similar applications.

Indoline: The parent compound, which lacks the methyl groups at the 2 and 3 positions.

2-Methylindole: Another derivative of indole, used in different synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective hydrogenation and participate in various substitution reactions makes it a valuable compound in synthetic chemistry and industrial applications .

生物活性

2,3-Dimethylindoline, a derivative of indole, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound (C10H11N) is characterized by a bicyclic structure that includes a fused benzene and pyrrole ring. The presence of methyl groups at positions 2 and 3 enhances its lipophilicity and alters its reactivity compared to unsubstituted indole derivatives. This structural modification can influence the compound's interaction with biological targets.

Biological Activities

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Effects

this compound has shown promising antimicrobial activity against several bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to interfere with cytochrome P450 enzymes, which are critical for drug metabolism and synthesis .

- Reactive Oxygen Species (ROS) Modulation: By influencing ROS levels in cells, this compound can alter signaling pathways related to cell survival and apoptosis .

- Receptor Interaction: The compound may interact with various receptors in the body, affecting neurotransmitter release and cellular signaling processes.

Case Studies

- Breast Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µM). The mechanism was linked to increased levels of pro-apoptotic factors such as Bax and decreased anti-apoptotic Bcl-2 levels .

- Antibacterial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively. These results highlight its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,3-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPSOAOENINXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908033 | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-50-9, 10276-90-1 | |

| Record name | 2,3-Dimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。